molecular formula C17H16F2O B1327765 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-16-3

3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B1327765
M. Wt: 274.3 g/mol
InChI Key: WCHSPWXKLWYALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’,5’-Difluoro-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16F2O . It has a molecular weight of 274.31 . The compound is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Properties in Polymer Science

A notable application of compounds related to 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is in the synthesis of specific polymers. For instance, a study by Shi et al. (2017) demonstrated the use of a difluoro aromatic ketone monomer in preparing poly(arylene ether sulfone) anion exchange membranes. These membranes exhibited high hydroxide conductivity and good thermal and alkaline stabilities, showcasing their potential in industrial applications (Shi et al., 2017).

Electroactive Polymer Synthesis

The electro-oxidative polymerization of compounds like 3,5-dimethylthiophenol, related to 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, was explored by Yamamoto et al. (1992). The resulting polymer displayed semi-conductivity and an electrochemical response, indicating its potential use in electronic applications (Yamamoto et al., 1992).

Development of Novel Polymers

In the field of materials science, the synthesis and characterization of novel polymers incorporating difluorophenyl and dimethylphenyl groups have been explored. Shang et al. (2012) synthesized bisphenols with these groups and developed polymers with unique properties like good solubility, high glass transition temperatures, and excellent thermal stability (Shang et al., 2012).

Application in Anion Exchange Membranes

Wang et al. (2015) researched the use of a difluorodiphenyl sulfone monomer in creating poly(arylene ether sulfone)s for anion exchange membranes. These membranes showed promising properties like high hydroxide conductivities and good thermal stability, which are crucial for industrial and environmental applications (Wang et al., 2015).

Synthesis of Organic Compounds

Chuan-xiang (2006) studied the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone, highlighting the use of these compounds in the creation of new organic compounds with potential applications in chemistry and pharmacology (Chuan-xiang, 2006).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHSPWXKLWYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644921
Record name 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

CAS RN

898781-16-3
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.